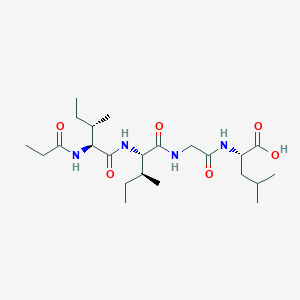![molecular formula C21H33BrO5 B14236355 {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid CAS No. 391682-36-3](/img/structure/B14236355.png)
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo-substituted nonylphenoxy group attached to an ethoxyethoxy acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid typically involves multiple steps. One common method starts with the ethoxylation of nonylphenol, followed by bromination to introduce the bromo group. The ethoxylated product is then reacted with ethylene oxide to form the ethoxyethoxy intermediate. Finally, this intermediate undergoes esterification with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and ethoxy groups can be oxidized or reduced, leading to different derivatives.
Esterification and Hydrolysis: The acetic acid moiety can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used, while hydrolysis typically involves aqueous bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and ethoxy groups.
Aplicaciones Científicas De Investigación
{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The bromo group can participate in covalent bonding with biological targets, while the ethoxyethoxy acetic acid moiety can influence solubility and bioavailability. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
{2-[2-(2-Nonylphenoxy)ethoxy]ethoxy}acetic acid: Lacks the bromo group, leading to different reactivity and applications.
{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}acetic acid: Contains a methoxy group instead of a bromo group, affecting its chemical properties and uses.
{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid:
Uniqueness
The presence of the bromo group in {2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid makes it unique compared to its analogs. This bromo group can participate in specific chemical reactions, such as nucleophilic substitution, which are not possible with its non-bromo counterparts. Additionally, the compound’s structure allows for diverse applications in various fields, making it a versatile and valuable chemical.
Propiedades
Número CAS |
391682-36-3 |
|---|---|
Fórmula molecular |
C21H33BrO5 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H33BrO5/c1-2-3-4-5-6-7-8-9-18-10-11-20(19(22)16-18)27-15-14-25-12-13-26-17-21(23)24/h10-11,16H,2-9,12-15,17H2,1H3,(H,23,24) |
Clave InChI |
FDFDDEDSZJQVMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)



![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)

![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)

